molecular formula C7H15NO B13598066 2-Amino-4-cyclopropylbutan-1-ol

2-Amino-4-cyclopropylbutan-1-ol

Cat. No.: B13598066
M. Wt: 129.20 g/mol
InChI Key: CBYFGSHIBVQMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-cyclopropylbutan-1-ol is an organic compound with a unique structure that includes both an amino group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-cyclopropylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Amino-4-cyclopropylbutan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-cyclopropylbutanoic acid
  • 2-Amino-4-cyclopropylbutan-2-ol
  • 2-Amino-4-cyclopropylbutan-3-ol

Uniqueness

2-Amino-4-cyclopropylbutan-1-ol is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain into the molecule, making it more reactive compared to similar compounds without this group .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-4-cyclopropylbutan-1-ol

InChI

InChI=1S/C7H15NO/c8-7(5-9)4-3-6-1-2-6/h6-7,9H,1-5,8H2

InChI Key

CBYFGSHIBVQMPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.